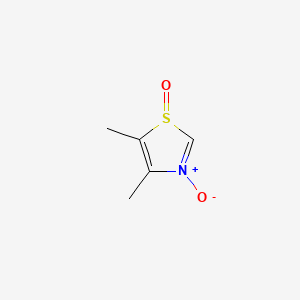

4,5-Dimethylthiazole-N-oxide-S-oxide

Description

Significance of Oxidized Heterocycles in Contemporary Chemical and Biological Sciences

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemical and biological sciences. researchgate.netorganic-chemistry.org A vast majority of pharmaceuticals, with some estimates suggesting over 85%, contain a heterocyclic fragment. sigmaaldrich.com These structures are prevalent in essential biomolecules like DNA, vitamins, and enzymes, playing critical roles in numerous biological processes. researchgate.netsigmaaldrich.com

The oxidation of these heterocycles, particularly to form N-oxides and S-oxides, introduces significant changes to their physicochemical properties. tandfonline.com The N-oxide group, for instance, is highly polar and can form strong hydrogen bonds, which can be used to enhance the water solubility of drug molecules or modify their membrane permeability. sigmaaldrich.comtandfonline.com This modification is not merely a structural curiosity; it holds immense functional significance. Oxidized heterocycles are key components in a variety of pharmacologically active agents, including those with antibacterial, anticancer, and anti-inflammatory properties. nih.govbohrium.com Their unique electronic and steric characteristics make them invaluable scaffolds in modern drug design and discovery, allowing chemists to fine-tune the properties of molecules for optimized biological activity. sigmaaldrich.comnih.gov

Historical Context of Thiazole (B1198619) N-Oxide and S-Oxide Chemistry

The history of thiazole chemistry began with the foundational work of Hantzsch and Hofmann, who developed key synthesis methods for the thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom. wikipedia.org The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a prominent method for creating a wide array of thiazole derivatives. wikipedia.orgpharmaguideline.comcreative-proteomics.com

The study of oxidized thiazoles followed, with researchers exploring the oxidation of both the ring's nitrogen and sulfur atoms. Oxidation of the nitrogen atom yields the aromatic thiazole N-oxide, while oxidation at the sulfur atom can lead to the non-aromatic thiazole S-oxide (a sulfoxide) or S,S-dioxide (a sulfone). pharmaguideline.com The synthesis of thiazole N-oxides, in particular, has attracted significant attention from the pharmaceutical community. nih.gov These compounds are integral to important medicines, such as certain cephalosporin (B10832234) antibiotics which exhibit enhanced antibacterial properties, and analogues of the anticancer agent epothilone. nih.gov However, the direct oxidation of thiazoles has presented challenges. Traditional methods often require harsh conditions or long reaction times and result in low to moderate yields. nih.gov This has spurred ongoing research into more efficient and milder oxidation techniques to facilitate the synthesis and investigation of these valuable compounds. nih.gov

Rationale for Comprehensive Investigation of 4,5-Dimethylthiazole-N-oxide-S-oxide

The primary impetus for the detailed investigation of this compound was its discovery as a novel metabolite of the drug chlormethiazole in humans. mdpi.comnih.govsysrevpharm.org During studies of the metabolic fate of chlormethiazole, researchers identified a previously unknown compound with the molecular formula C₅H₇NO₂S. mdpi.comnih.govfuturelearn.com

What made this discovery particularly noteworthy was the compound's unique structure. It was identified as the first reported metabolite that featured oxidation on both of the heteroatoms within an aromatic ring system. mdpi.comnih.govfuturelearn.com This dual oxidation—at the nitrogen to form an N-oxide and at the sulfur to form an S-oxide—was a novel finding in drug metabolism. The formation and notable thermal stability of the compound were attributed to resonance stabilization, making it an intriguing subject for further chemical analysis. mdpi.comsysrevpharm.orgfuturelearn.com

Scope and Objectives of Scholarly Inquiry into this compound

The scholarly inquiry into this compound was part of a broader investigation into the metabolism of chlormethiazole in healthy male subjects. mdpi.comnih.gov The main objective was to identify and characterize all urinary metabolites following oral administration of the drug. nih.govsysrevpharm.org

To achieve this, a range of analytical techniques were employed. mdpi.comnih.gov The comprehensive analysis required for the structural elucidation of this novel metabolite involved several key methods. mdpi.comfuturelearn.com Mass spectrometry and gas chromatography were used to determine its molecular weight and fragmentation patterns. nih.govsysrevpharm.org Nuclear magnetic resonance (NMR) spectroscopy provided crucial information about the arrangement of atoms within the molecule. mdpi.comsysrevpharm.org Furthermore, chemical derivatization through trimethylsilylation, deuterium (B1214612) exchange studies, and chemical reduction experiments were conducted to confirm the presence and location of the oxidized functional groups, ultimately leading to its definitive identification as this compound. mdpi.comnih.govsysrevpharm.org

Data Tables

Table 1: Chemical Properties of this compound

This table summarizes the key chemical identifiers for the compound. The molecular weight is calculated from the molecular formula reported in the primary literature. mdpi.comnih.gov

| Property | Value |

| Molecular Formula | C₅H₇NO₂S |

| Molecular Weight | 145.18 g/mol |

| IUPAC Name | 4,5-dimethyl-3-oxido-1,3-thiazol-3-ium 1-oxide |

| CAS Number | 97937-19-4 |

Table 2: Analytical Methods Used in the Investigation of this compound

This table outlines the scientific techniques used in the foundational study that identified and characterized the compound. mdpi.comnih.govsysrevpharm.org

| Analytical Technique | Purpose in the Investigation |

| Mass Spectrometry (MS) | To determine the molecular weight and analyze the fragmentation pattern of the metabolite. |

| Gas Chromatography (GC) | To separate the metabolite from other compounds in the urine sample before MS analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure and connectivity of atoms. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Trimethylsilylation | A derivatization technique used to increase the volatility of the compound for GC-MS analysis. |

| Deuterium Exchange | To identify the number of exchangeable protons (e.g., on an N-oxide). |

| Reduction Studies | To chemically reduce the oxide groups and confirm their presence by analyzing the resulting product. |

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H7NO2S |

|---|---|

Poids moléculaire |

145.18 g/mol |

Nom IUPAC |

4,5-dimethyl-3-oxido-1,3-thiazol-3-ium 1-oxide |

InChI |

InChI=1S/C5H7NO2S/c1-4-5(2)9(8)3-6(4)7/h3H,1-2H3 |

Clé InChI |

RALPCBXACRAYDQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(S(=O)C=[N+]1[O-])C |

Synonymes |

4,5-dimethylthiazole-N-oxide-S-oxide DMT-NOSO |

Origine du produit |

United States |

**synthetic Methodologies and Strategies for 4,5 Dimethylthiazole N Oxide S Oxide and Analogues**

Precursor Synthesis and Thiazole (B1198619) Ring Construction Methods

The foundation for synthesizing the target compound lies in the efficient construction of the 4,5-dimethylthiazole (B1345194) scaffold. Various classical and modern organic chemistry methods are available for the synthesis of thiazole derivatives.

The most prominent and widely utilized method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. nih.gov This method involves the condensation reaction between an α-haloketone and a thioamide. For the specific synthesis of 4,5-dimethylthiazole, the reaction would typically employ 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone) and a simple thioamide such as thioformamide. The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Alternative strategies for thiazole synthesis include the Cook-Heilbron method, which utilizes α-aminonitriles and carbon disulfide, and other approaches that start from materials like α-diazoketones and thioamides or aldehydes, amines, and elemental sulfur. nih.govorganic-chemistry.org

Table 1: Selected Methods for Thiazole Ring Synthesis

| Method | Precursors | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide | Base, often in ethanol | Substituted Thiazoles |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | Mild conditions | 5-Aminothiazoles |

| Copper-Catalyzed Synthesis | Aldehyde + Amine + Sulfur | Cu catalyst, O₂ as oxidant | Substituted Thiazoles nih.gov |

| From α-Oxodithioesters | α-Oxodithioester + Isocyanide | DBU or KOH | Acylthiazoles |

This table summarizes common synthetic routes to the thiazole core structure.

Once the 4,5-dimethylthiazole ring is formed, further functionalization can be employed to create a diverse range of analogues. The thiazole ring exhibits specific reactivity patterns due to its aromatic nature and the presence of two heteroatoms. wikipedia.org The C5 position is generally the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com

A key functionalization strategy for 4,5-dimethylthiazole is radical bromination. Using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) allows for the selective bromination of the methyl groups, yielding mono-, tri-, and tetrabromo derivatives depending on the stoichiometry. sigmaaldrich.com These halogenated intermediates can then serve as handles for further modifications through cross-coupling reactions or nucleophilic substitutions.

Direct C-H functionalization is another powerful tool. For instance, copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides has been demonstrated for thiazole derivatives, typically facilitated by a combination of a copper iodide catalyst and a base like lithium tert-butoxide. organic-chemistry.org

Selective Oxidation Pathways to N-Oxide and S-Oxide Functionalities

The defining feature of 4,5-Dimethylthiazole-N-oxide-S-oxide is the presence of oxide moieties on both the nitrogen and sulfur atoms. Achieving this dual oxidation with high selectivity is a significant synthetic hurdle, as the thiazole ring is susceptible to over-oxidation or ring-opening reactions. scholaris.ca The process requires precise control over oxidizing agents and reaction conditions.

The oxidation of the thiazole nitrogen to form a thiazole N-oxide is a well-established transformation. wikipedia.org This reaction enhances the electron-deficient nature of the ring and can be used to direct further functionalization. wikipedia.orgresearchgate.net

Commonly, peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) are used for N-oxidation. wikipedia.orgacs.org A more efficient and higher-yielding method involves the use of a combination of trifluoroacetic anhydride (TFAA) and hydrogen peroxide urea complex (UHP), which can complete the reaction in a much shorter time at room temperature. acs.org The resulting thiazole N-oxides are generally stable, aromatic compounds.

Table 2: Reagents for N-Oxidation of Thiazoles

| Reagent(s) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| mCPBA | THF | 72 h, RT | 48% | acs.org |

| TFAA / UHP | Not specified | 3 h, RT | 97% | acs.org |

This table presents common reagents and conditions for the selective N-oxidation of thiazole derivatives.

Oxidation of the sulfur atom in a thiazole ring to a sulfoxide (B87167) or sulfone is less common than N-oxidation and presents a greater challenge. The oxidation at sulfur leads to a non-aromatic sulfoxide or sulfone, which can alter the stability and reactivity of the ring system. wikipedia.org The existence of 4,5-Dimethylthiazole S-oxide is documented, confirming the feasibility of this transformation. nih.gov

The synthesis of a thiazole S-oxide would likely require mild oxidizing agents that are selective for sulfur over nitrogen, or the use of a starting material where the nitrogen is protected or already oxidized. Standard reagents for converting sulfides to sulfoxides, such as sodium periodate or a controlled amount of hydrogen peroxide, could potentially be adapted for this purpose. However, careful optimization is necessary to prevent competing N-oxidation and over-oxidation to the sulfone.

There is no established single-step protocol for the co-oxidation of both nitrogen and sulfur in a thiazole ring to produce a compound like this compound. Therefore, a sequential approach is the most plausible synthetic strategy.

A potential synthetic sequence could involve:

N-Oxidation First: The initial synthesis of 4,5-dimethylthiazole N-oxide using a reliable method (e.g., TFAA/UHP). The resulting N-oxide could then be subjected to a second, carefully controlled oxidation step targeting the sulfur atom. The electron-withdrawing nature of the N-oxide group might influence the reactivity of the sulfur atom, potentially requiring different conditions than the parent thiazole.

S-Oxidation First: Alternatively, one could first synthesize 4,5-dimethylthiazole S-oxide. This non-aromatic intermediate would then undergo N-oxidation. The altered electronic structure of the S-oxide precursor would significantly impact the conditions required for the subsequent N-oxidation step.

The metabolic pathway that produces this compound in vivo suggests the compound is stable enough to be isolated, with its stability attributed to resonance stabilization. tandfonline.com This inherent stability is a positive indicator for its potential chemical synthesis. However, achieving the dual oxidation in a laboratory setting requires overcoming the challenge of controlling the regioselectivity and preventing unwanted side reactions or degradation of the heterocyclic ring.

Stereochemical Control in Oxidation Reactions

Achieving stereochemical control during the oxidation of the sulfur atom in 4,5-dimethylthiazole to form the corresponding S-oxide is a significant synthetic hurdle, particularly in the context of also having an N-oxide present. The resulting sulfoxide is a chiral center, and the development of enantioselective oxidation methods is crucial for accessing stereopure isomers.

Research in the asymmetric oxidation of sulfides, especially those embedded in nitrogen-containing heterocycles, has identified several promising catalytic systems. Titanium-based catalysts, in particular, have shown considerable efficacy in the asymmetric oxidation of nitrogen-containing sulfide precursors to chiral sulfoxides. benthamdirect.comresearchgate.net Chiral titanium complexes, often employing ligands such as tartrates, BINOL and its derivatives, and salens, can facilitate the enantioselective transfer of an oxygen atom to the sulfur. benthamdirect.comresearchgate.netchemtube3d.comingentaconnect.com For instance, titanium-tartrate based catalysts have been effectively used for the asymmetric sulfoxidation of imidazole-based prochiral sulfides. chemtube3d.com

The general mechanism for these titanium-catalyzed asymmetric sulfoxidations involves the formation of a chiral titanium-peroxo complex. The sulfide substrate coordinates to the titanium center in a specific orientation dictated by the chiral ligand, leading to a diastereomeric transition state. The subsequent transfer of an oxygen atom to the sulfur atom then proceeds with a degree of enantioselectivity. The choice of ligand, solvent, and oxidant are critical parameters that influence the enantiomeric excess (ee) of the resulting sulfoxide. umich.edu

Biocatalytic approaches also offer a powerful tool for stereoselective sulfoxidation. Enzymes such as cytochrome P450 monooxygenases have been shown to catalyze the oxidation of sulfur-containing heterocycles. nih.gov These enzymatic transformations can exhibit high levels of regio- and stereoselectivity, providing a green alternative to metal-based catalysts.

Novel Synthetic Routes and Sustainable Chemistry Principles

The development of synthetic routes that adhere to the principles of sustainable and green chemistry is of paramount importance in modern organic synthesis. nih.govresearchgate.net For a highly oxidized molecule like this compound, this involves the use of environmentally benign oxidants, catalytic methods to minimize waste, and energy-efficient processes.

Traditional oxidation reactions often employ stoichiometric amounts of hazardous oxidants. Green chemistry seeks to replace these with cleaner alternatives. Molecular oxygen and hydrogen peroxide are considered ideal oxidants as their primary byproduct is water. nih.gov The challenge lies in activating these benign oxidants to effect the desired N- and S-oxidation of the thiazole ring.

Electrochemical synthesis represents a promising green approach for the synthesis of N-heterocycles, as it can obviate the need for chemical oxidizing or reducing agents. researchgate.netrsc.org Anodic oxidation can be employed to generate reactive intermediates that can lead to the formation of oxidized heterocyclic systems. nih.gov

The use of solid acid catalysts, such as K-10 montmorillonite, under solvent-free microwave-assisted conditions has been demonstrated for the synthesis of indole derivatives and represents a green protocol that could be adapted for thiazole synthesis and subsequent oxidation. mdpi.com

The selective and targeted oxidation of both the nitrogen and sulfur atoms in the 4,5-dimethylthiazole ring requires the development of sophisticated catalytic systems. The challenge is to achieve high conversion and selectivity for the desired N-oxide-S-oxide without over-oxidation to the sulfone or undesired side reactions.

As previously mentioned, chiral titanium complexes are effective for asymmetric sulfoxidation. benthamdirect.comresearchgate.net For the N-oxidation of heterocycles, a variety of oxidizing agents can be used, including m-chloroperoxybenzoic acid (mCPBA) and hypofluorous acid. wikipedia.org The development of a single catalyst that could mediate both N- and S-oxidation in a controlled manner would be a significant advancement. N-heterocyclic carbene (NHC) catalysis under oxidizing conditions has emerged as a versatile methodology for various synthetic transformations, and its potential application in the oxidation of N,S-heterocycles warrants exploration. mdpi.com

The table below summarizes some catalytic systems that could be relevant for the targeted oxidation of thiazoles.

| Catalyst System | Target Oxidation | Potential Advantages |

| Chiral Titanium Complexes (e.g., with tartrate or BINOL ligands) | Asymmetric S-oxidation | High enantioselectivity for sulfoxides. benthamdirect.comresearchgate.netchemtube3d.com |

| Cytochrome P450 Enzymes | S-oxidation and potentially N-oxidation | High regio- and stereoselectivity, environmentally benign. nih.gov |

| Electrochemical Anodic Oxidation | N- and S-oxidation | Avoids chemical oxidants, high control over reaction conditions. researchgate.netnih.gov |

| N-Heterocyclic Carbenes (under oxidative conditions) | N- and S-oxidation | Versatile catalysis, potential for novel reactivity. mdpi.com |

Flow chemistry offers numerous advantages for oxidation reactions, including enhanced safety, improved heat and mass transfer, and the ability to perform multi-step sequences in a continuous fashion. vapourtec.comuc.ptspringerprofessional.de For the synthesis of a potentially energetic or unstable compound like a highly oxidized thiazole, the small reactor volumes and precise control over reaction parameters in a flow system can significantly mitigate risks. vapourtec.com

The oxidation of sulfides to sulfoxides has been successfully demonstrated in flow reactors, often utilizing packed-bed reactors with solid-supported oxidants. This approach allows for easy separation of the product from the excess reagent and can prevent over-oxidation to the sulfone. researchgate.net Similarly, the synthesis of various heterocycles has been efficiently carried out using flow chemistry, highlighting its potential for the initial synthesis of the 4,5-dimethylthiazole core. uc.pt

A potential flow process for the synthesis of this compound could involve a multi-step sequence where the thiazole is first synthesized in one reactor module, followed by sequential N- and S-oxidation in subsequent modules. In-line purification steps could also be integrated to remove byproducts and unreacted starting materials.

Purification and Isolation Techniques for Highly Oxidized Heterocycles

The purification of highly oxidized and polar heterocyclic compounds like this compound can be challenging due to their physical properties. These compounds often exhibit high polarity, making them difficult to separate from polar byproducts and starting materials using standard chromatographic techniques.

Standard silica gel chromatography may not be optimal for highly polar and basic compounds due to strong interactions that can lead to tailing and poor separation. reddit.com Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is often a more suitable technique for the purification of polar compounds. reddit.comnih.gov

For the separation of chiral sulfoxides, preparative-scale high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method. nih.gov Polysaccharide-based CSPs are commonly used for the resolution of sulfoxide racemates. researchgate.net Supercritical fluid chromatography (SFC) has also emerged as a strong alternative to HPLC for chiral separations, offering advantages in terms of speed and solvent consumption. nih.gov

The table below outlines some advanced chromatographic techniques applicable to the purification of highly oxidized heterocycles.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Application |

| Reverse-Phase HPLC | C18 or other non-polar phases | Polar solvents (e.g., water, acetonitrile, methanol) | Purification of polar compounds. nih.gov |

| Chiral HPLC | Chiral Stationary Phases (CSPs) | Normal or reverse-phase solvents | Separation of sulfoxide enantiomers. nih.govresearchgate.net |

| Supercritical Fluid Chromatography (SFC) | Chiral or achiral stationary phases | Supercritical CO2 with co-solvents | Chiral and achiral purification of polar compounds. nih.gov |

In addition to chromatographic methods, crystallization can be a highly effective purification technique, especially for obtaining highly pure material. uc.pt For polar and basic compounds, the formation of salts can sometimes facilitate crystallization. reddit.com

Optimization of Crystallization and Recrystallization Processes

The isolation and purification of this compound and its analogues in a solid, highly pure form are critically dependent on the optimization of crystallization and recrystallization processes. These techniques are pivotal for removing impurities, such as starting materials, byproducts, and solvents, and for obtaining crystals with the desired physical characteristics, including morphology, size distribution, and polymorphic form. The optimization of these processes involves a systematic investigation of various parameters that influence solubility, nucleation, and crystal growth.

A primary consideration in developing a robust crystallization process is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, thereby maximizing the yield upon cooling. Additionally, the solvent should be chemically inert with respect to the target compound, relatively non-toxic, and economically viable for potential scale-up. For thiazole derivatives and heterocyclic N-oxides, a range of solvents with varying polarities, such as alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and hydrocarbons (e.g., hexane, toluene), are often screened. nih.govekb.egsemanticscholar.org The use of anti-solvent crystallization, where a solvent in which the compound is poorly soluble is added to a solution of the compound, is another effective strategy to induce precipitation and control crystal size.

Temperature control is another crucial factor in the optimization of crystallization. This includes the dissolution temperature, the nucleation temperature, and the cooling profile. The dissolution temperature should be sufficient to ensure complete dissolution of the compound without causing thermal degradation. The cooling rate significantly impacts the crystal size and purity. Slow, controlled cooling generally promotes the formation of larger, more ordered crystals with fewer inclusions of impurities. Conversely, rapid cooling can lead to the formation of smaller, less pure crystals. Programmed cooling profiles, where the rate of cooling is varied at different stages of the process, can be employed to achieve a desired crystal size distribution.

The presence of impurities can also significantly affect the crystallization process. Some impurities may inhibit nucleation or alter the crystal habit, while others can be incorporated into the crystal lattice, reducing the purity of the final product. Seeding, the introduction of a small number of crystals of the desired compound into the supersaturated solution, can be a powerful technique to control the onset of crystallization and to promote the formation of a specific polymorphic form.

The following interactive data tables illustrate the systematic approach to optimizing key parameters in the crystallization and recrystallization of a target compound like this compound.

Table 1: Solvent Screening for Recrystallization

| Solvent System | Dissolution Temperature (°C) | Cooling Temperature (°C) | Yield (%) | Crystal Morphology | Purity (%) |

| Ethanol | 78 | 4 | 85 | Needles | 98.5 |

| Isopropanol | 82 | 4 | 82 | Plates | 98.2 |

| Ethyl Acetate | 77 | 4 | 75 | Prisms | 99.1 |

| Toluene | 110 | 4 | 68 | Rods | 97.8 |

| Ethanol/Water (9:1) | 75 | 4 | 92 | Blocks | 99.5 |

| Acetone/Hexane (1:2) | 50 | 0 | 88 | Fine Powder | 99.3 |

Table 2: Optimization of Cooling Profile

| Initial Temperature (°C) | Final Temperature (°C) | Cooling Rate (°C/hour) | Average Crystal Size (µm) | Yield (%) | Purity (%) |

| 75 | 4 | 20 (Fast) | 50 | 91 | 98.9 |

| 75 | 4 | 10 (Moderate) | 150 | 92 | 99.4 |

| 75 | 4 | 5 (Slow) | 300 | 92 | 99.6 |

| 75 | 4 | 2 (Very Slow) | 500 | 91 | 99.7 |

| 75 | 25 | 10, then 2 to 4 | 250 | 92 | 99.5 |

Table 3: Effect of Solute Concentration

| Solvent System | Concentration ( g/100 mL) | Seeding | Crystal Habit | Yield (%) | Purity (%) |

| Ethanol/Water (9:1) | 15 | No | Small Needles | 90 | 99.2 |

| Ethanol/Water (9:1) | 12 | No | Needles | 92 | 99.5 |

| Ethanol/Water (9:1) | 10 | No | Large Needles | 88 | 99.7 |

| Ethanol/Water (9:1) | 12 | Yes | Uniform Blocks | 93 | 99.8 |

| Ethanol/Water (9:1) | 8 | Yes | Large Blocks | 85 | 99.8 |

Through the systematic variation of these parameters, an optimized crystallization protocol can be developed to consistently produce this compound and its analogues with high purity and the desired physical properties, which are essential for subsequent analytical characterization and further applications.

**advanced Structural Elucidation and Spectroscopic Characterization of 4,5 Dimethylthiazole N Oxide S Oxide**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the electronic environments of magnetically active nuclei. For 4,5-Dimethylthiazole-N-oxide-S-oxide, NMR provides critical data on the proton and carbon framework and confirms the oxidation at both nitrogen and sulfur atoms.

High-resolution ¹H and ¹³C NMR spectra offer direct insight into the immediate chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides evidence for the dimethylthiazole core. In a study identifying the compound as a metabolite of chlormethiazole, key proton chemical shifts were reported. nih.govtandfonline.comtandfonline.comsigmaaldrich.com The spectrum shows two primary signals corresponding to the two methyl groups (at C4 and C5) and the lone proton on the thiazole (B1198619) ring (at C2). The observed chemical shifts for the metabolite were δ 2.34 ppm and δ 8.75 ppm. tandfonline.com The shift at 2.34 ppm is attributed to the six protons of the two methyl groups, while the downfield shift at 8.75 ppm corresponds to the C2-H proton. tandfonline.com This downfield position for the C2-H proton is indicative of an electron-deficient aromatic system, further influenced by the adjacent N-oxide and S-oxide groups. The integration of these signals would confirm the presence of six methyl protons and one ring proton.

| Proton Assignment | Observed Chemical Shift (δ, ppm) | Reference |

| C4-CH₃ and C5-CH₃ | 2.34 | tandfonline.com |

| C2-H | 8.75 | tandfonline.com |

¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is not detailed in the primary literature, expected chemical shifts can be predicted based on the parent compound, 4,5-dimethylthiazole (B1345194), and the known effects of N- and S-oxidation. For the parent 4,5-dimethylthiazole, the approximate chemical shifts are δ 150.3 (C2), δ 146.0 (C4), δ 128.5 (C5), δ 14.7 (C5-CH₃), and δ 11.2 (C4-CH₃). chemicalbook.com The formation of the N-oxide and S-oxide groups causes a significant downfield shift for the adjacent carbon atoms (C2, C4, and C5) due to the inductive electron-withdrawing effect of the oxygen atoms and changes in the ring's electronic structure. rsc.org The C2 carbon, being adjacent to both oxidized heteroatoms, would be expected to experience the most substantial downfield shift. The methyl carbons would be less affected but may show slight shifts.

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) | Rationale |

| C2 | >150 | Adjacent to both N-oxide and S-oxide |

| C4 | >146 | Adjacent to N-oxide and S-oxide |

| C5 | >128 | Adjacent to S-oxide and N-oxide |

| C4-CH₃ | ~11-13 | Minor shift due to ring perturbation |

| C5-CH₃ | ~15-17 | Minor shift due to ring perturbation |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the magnetic isolation of the C2-H proton and the two methyl groups, which are not coupled to each other. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton signal at δ ~2.34 ppm to the methyl carbon signals and the proton signal at δ ~8.75 ppm to the C2 carbon signal, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. sdsu.eduyoutube.com For this compound, the following key correlations would be expected:

Correlations from the methyl protons (δ ~2.34 ppm) to the C4 and C5 carbons of the thiazole ring.

A correlation from the C2-H proton (δ ~8.75 ppm) to the C4 carbon. These correlations would provide unequivocal proof of the 4,5-dimethyl substitution pattern on the thiazole ring.

While technically more demanding, ¹⁵N and ¹⁷O NMR spectroscopy can provide direct evidence of the oxidation states at the nitrogen and sulfur atoms.

¹⁵N NMR Spectroscopy: The chemical shift of a nitrogen atom is highly sensitive to its oxidation state and bonding environment. nih.gov The nitrogen atom in a thiazole ring typically has a chemical shift in a specific range. Upon N-oxidation, this signal would shift significantly, often by 100-150 ppm, providing direct confirmation of the N-oxide moiety. nih.gov Although specific data for this metabolite is scarce, this technique remains a powerful, albeit less common, tool for characterizing heterocyclic N-oxides. nih.gov

¹⁷O NMR Spectroscopy: This technique directly probes the oxygen atoms in a molecule. acs.org For this compound, an ¹⁷O NMR spectrum would be expected to show two distinct resonances, as the oxygen atoms of the N-oxide and S-oxide groups are in different chemical environments. This would provide irrefutable evidence for the presence of two separate oxide functions and confirm the molecular structure. The chemical shifts would be characteristic for N-O and S=O bonds, respectively. acs.org

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are particularly effective for identifying characteristic functional groups and providing a "molecular fingerprint."

IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. libretexts.org For a vibration to be IR active, it must induce a change in the molecule's dipole moment. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the N-oxide and S-oxide functionalities. Research has identified a strong absorption band at 1100 cm⁻¹, which is characteristic of the S=O stretching vibration. tandfonline.com Additionally, a band observed around 1300 cm⁻¹ is attributed to the N-O stretching mode. tandfonline.com Other bands at 1580 cm⁻¹ and 1500 cm⁻¹ were assigned to the C=N and C=C stretching vibrations, respectively, confirming the integrity of the thiazole ring system. tandfonline.com

| Vibrational Mode | Observed IR Frequency (cm⁻¹) | Reference |

| C=N Stretch | 1580 | tandfonline.com |

| C=C Stretch | 1500 | tandfonline.com |

| N-O Stretch | 1300 | tandfonline.com |

| S=O Stretch | 1100 | tandfonline.com |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. rsc.org Vibrations of non-polar bonds or symmetric stretching modes, which may be weak or silent in the IR spectrum, are often strong in the Raman spectrum. youtube.com

While specific Raman data for this compound are not available in the surveyed literature, the technique would be highly valuable. It would provide a detailed molecular fingerprint, particularly for the skeletal vibrations of the thiazole ring system. rsc.org The symmetric vibrations of the ring and the C-S bond stretching would be readily observable. nih.gov Furthermore, Raman spectroscopy can be employed to study conformational properties of the molecule in different states (e.g., solid vs. solution), as subtle changes in molecular conformation can lead to shifts in vibrational frequencies. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry has been instrumental in the initial identification and characterization of this compound. sigmaaldrich.comnih.gov This technique provides crucial information regarding the molecular weight and elemental composition of a molecule, as well as insights into its structure through the analysis of fragment ions.

High-resolution mass spectrometry is a powerful tool for unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, initial mass spectrometric analysis confirmed a molecular formula of C₅H₇NO₂S. sigmaaldrich.commdpi.comnih.govrsc.org

While specific high-resolution mass spectrometry data providing the exact measured mass to several decimal places is not widely published, the established molecular formula allows for the calculation of its theoretical exact mass. This calculated value serves as a benchmark for its identification in complex biological matrices like urine, where it was first discovered as a metabolite. sigmaaldrich.comnih.govrsc.org The electron-impact (E.I.) mass spectrum showed a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 145, consistent with the proposed molecular formula. researchgate.net Furthermore, chemical ionization (C.I.) techniques revealed a pseudomolecular ion ([M+1]⁺) at m/z 146. researchgate.net

| Property | Value |

| Molecular Formula | C₅H₇NO₂S |

| Theoretical Exact Mass | 145.020 g/mol |

| Nominal Mass | 145 u |

| Observed Molecular Ion (E.I.) | m/z 145 |

| Observed Pseudomolecular Ion (C.I.) | m/z 146 |

This table contains calculated and reported mass spectrometry data for this compound.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process helps to piece together the molecular structure by identifying stable substructures.

In the mass spectrum of this compound, a significant fragment ion was observed at m/z 130. researchgate.net The generation of this fragment likely corresponds to the loss of a neutral oxygen atom from the molecular ion, a common fragmentation pathway for N-oxides or S-oxides. The stability of both the parent compound and its fragments is attributed to resonance stabilization within the thiazole ring system. sigmaaldrich.commdpi.comnih.govresearchgate.net

A more detailed fragmentation pathway would involve the systematic analysis of product ions generated from the m/z 145 precursor ion. While a comprehensive public MS/MS spectrum is not available, a plausible fragmentation pattern can be hypothesized based on the known structure.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (u) | Putative Lost Fragment |

| 145 | 130 | 15 | CH₃ |

| 145 | 129 | 16 | O |

| 145 | 97 | 48 | SO |

This table outlines a hypothetical fragmentation pathway for this compound based on its structure and general fragmentation principles of similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, as well as how molecules pack together in a crystal lattice.

Despite the utility of this technique, a search of the published scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. The attempts to chemically synthesize this metabolite have thus far been unsuccessful, which is a likely prerequisite for obtaining crystals suitable for X-ray diffraction. researchgate.net

As no experimental crystallographic data for this compound is currently available, the crystal system, space group, and unit cell dimensions remain undetermined. The generation of such data would require the successful synthesis and crystallization of the compound.

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and potential hydrogen bonding networks for this compound is not possible. However, based on its molecular structure, which contains polar N-oxide and S-oxide groups, it is plausible that in a crystalline state, strong dipole-dipole interactions would be a significant feature of the crystal packing. The potential for weak C-H···O hydrogen bonds also exists. In related thiazole derivatives, various intermolecular interactions, including hydrogen bonds and π-stacking, have been observed to influence their crystal packing.

The conformation of this compound in the solid state is currently unknown due to the lack of crystallographic data. The thiazole ring itself is expected to be planar. The orientation of the exocyclic oxygen atoms relative to the ring would be a key conformational feature. Theoretical calculations could provide insights into the most stable conformation in the gaseous phase, but experimental confirmation from X-ray crystallography would be necessary to understand its solid-state conformation, which can be influenced by crystal packing forces.

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformations)

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. For the parent compound, this compound, which is achiral due to a plane of symmetry, these techniques are not directly applicable. The molecule itself will not produce an Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) signal.

However, chiroptical spectroscopy would become an indispensable tool for the stereochemical analysis of any chiral derivative of this compound. Such derivatives could arise from asymmetric synthesis, the introduction of a chiral substituent, or the existence of stable, non-interconverting chiral conformations (atropisomers). In these instances, ECD and VCD would be crucial for determining the absolute configuration of stereogenic centers, such as a chiral sulfoxide (B87167) group. nih.gov The power of these techniques lies in the comparison between experimentally measured spectra and those predicted by quantum chemical calculations. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. For a chiral derivative of this compound, ECD would provide a distinct spectral fingerprint, known as a series of positive or negative Cotton effects, which is unique to a specific enantiomer.

The determination of absolute configuration using ECD is a comparative method. It involves the following key steps:

Conformational Analysis: The first step is a thorough computational search to identify all low-energy, stable conformations of the chiral molecule. nih.gov

Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These individual spectra are then Boltzmann-averaged according to their relative energies to produce a final theoretical spectrum for a given enantiomer (e.g., the R-enantiomer).

Comparison: The calculated ECD spectrum is then compared with the experimentally measured spectrum. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the absolute configuration as R. Conversely, if the experimental spectrum is a mirror image of the calculated R-spectrum, the absolute configuration is assigned as S.

This combined experimental and computational approach has been successfully used to determine the absolute configuration of numerous chiral molecules, including heterocyclic sulfoxides. nih.gov For instance, in a study on β-keto sulfoxides, ECD spectroscopy, in conjunction with TD-DFT calculations, provided an unambiguous assignment of the absolute configuration where other methods failed. nih.gov

Table 1: Representative ECD Data for a Hypothetical Chiral Sulfoxide Derivative This table illustrates the type of data obtained from an ECD analysis, showing the wavelength of Cotton effects and their corresponding sign and intensity (Δε). The data is representative of a chiral heterocyclic sulfoxide.

| Wavelength (nm) | Cotton Effect Sign | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Associated Electronic Transition |

| 295 | Positive (+) | +5.2 | n → π |

| 260 | Negative (-) | -8.9 | π → π |

| 235 | Positive (+) | +12.4 | π → π |

| 210 | Negative (-) | -6.7 | π → π |

Vibrational Circular Dichroism (VCD) is the vibrational (infrared) analogue of ECD. youtube.com It measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. nih.gov VCD spectroscopy provides a wealth of stereochemical information because a VCD spectrum contains many more bands than an ECD spectrum, each corresponding to a specific vibrational mode within the molecule. rsc.org This makes VCD a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.net

The process for assigning absolute configuration using VCD is conceptually similar to that of ECD:

An experimental VCD spectrum of the chiral analyte is recorded.

Computational methods (primarily DFT) are used to calculate the theoretical VCD spectrum for one of the enantiomers (e.g., R). acs.org This requires calculating vibrational frequencies and rotational strengths for all vibrational modes.

The experimental spectrum is compared to the calculated spectrum. A direct match in the signs and relative intensities of the VCD bands confirms the absolute configuration. researchgate.net

VCD is particularly effective for molecules with multiple stereogenic centers and complex conformational landscapes. mdpi.com Studies on chiral sulfoxides have demonstrated that VCD, through excellent agreement between experimental and DFT-predicted spectra, can unambiguously define the absolute configuration. acs.org The technique is sensitive enough to detect chirality arising solely from isotopic substitution. researchgate.net While sometimes one chiroptical method may be preferred over the other depending on the specific molecular structure, the simultaneous use of both ECD and VCD can provide a highly reliable determination of stereochemistry. nih.gov

Table 2: Representative VCD Data for a Hypothetical Chiral Sulfoxide Derivative This table presents typical data from a VCD analysis, showing the wavenumber, sign, and differential absorbance (ΔA) for key vibrational bands. The data is representative for a chiral sulfoxide in the fingerprint region.

| Wavenumber (cm⁻¹) | VCD Signal Sign | Differential Absorbance (ΔA x 10⁻⁴) | Vibrational Mode Assignment |

| 1350 | Negative (-) | -0.8 | C-H bend |

| 1280 | Positive (+) | +1.2 | C-N stretch |

| 1125 | Bisignate (+/-) | +2.5 / -1.9 | Coupled C-C/C-S stretch |

| 1040 | Positive (+) | +3.5 | S=O stretch |

Electronic Structure and Bonding Characterization

A thorough understanding of the electronic structure and bonding is fundamental to predicting the behavior of this compound.

Quantum Chemical Calculations (DFT, ab initio) for Ground State Properties

To investigate the ground state properties of this compound, quantum chemical calculations would be employed. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) would be a common choice for balancing accuracy and computational cost. Ab initio methods like Møller-Plesset perturbation theory (MP2) could also be used for higher accuracy. These calculations would yield the optimized molecular geometry, bond lengths, and bond angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-C5 | 1.38 | C5-C4-S | 110.5 |

| C4-S | 1.75 | C4-S-N | 90.2 |

| S-N | 1.78 | S-N-C(CH3) | 115.8 |

| N-O | 1.25 | N-S-O | 118.0 |

| S-O | 1.48 | C4-C5-C(CH3) | 128.1 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. From these energies, reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap | 5.13 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.72 |

| Global Hardness | 2.57 |

| Global Electrophilicity | 3.32 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution provides insight into the polarity of the molecule and potential sites for electrophilic and nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For this compound, the oxygen atoms of the N-oxide and S-oxide groups would be expected to be regions of high negative potential, making them susceptible to electrophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Computational Prediction of NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. Calculations would be performed to predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be compared to tetramethylsilane (TMS) as a reference.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| H (on C4-CH3) | 2.3 |

| H (on C5-CH3) | 2.1 |

| C4 | 125.4 |

| C5 | 130.2 |

| C (on C4-CH3) | 15.8 |

| C (on C5-CH3) | 14.5 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Calculation of Vibrational Frequencies and Intensities

The vibrational frequencies and their corresponding infrared (IR) intensities would be calculated to predict the IR spectrum of the molecule. This analysis helps in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the N-O and S-O stretching frequencies.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Intensities (km/mol) for Key Functional Groups of this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |

| N-O Stretch | 1250 | 150 |

| S-O Stretch | 1050 | 200 |

| C=C Stretch | 1580 | 50 |

| C-H Stretch | 2950-3050 | 20-40 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

In-Depth Computational Analysis of this compound

A comprehensive theoretical examination of the electronic, conformational, and reactive properties of this compound remains an area of nascent exploration within computational chemistry. While this specific heterocyclic compound, with its unique arrangement of N-oxide and S-oxide functionalities, presents a compelling subject for theoretical investigation, dedicated studies on its simulated spectra, conformational landscapes, and reaction energetics are not extensively available in the current scientific literature.

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide profound insights into molecular structure, stability, and reactivity. However, the application of these methods to this compound has yet to be detailed in published research.

Theoretical and Computational Chemistry of 4,5 Dimethylthiazole N Oxide S Oxide

Molecular Docking and Ligand-Protein Interaction Modeling (for mechanistic biological insights)There is no available research on molecular docking studies specifically involving this compound to provide insights into its mechanistic biological interactions.

Binding Site Analysis and Interaction FingerprintsWithout molecular docking studies, there is no data available on the binding site analysis or the interaction fingerprints of this compound with any protein targets.

Further research and publication in the field of computational chemistry are required to address these specific aspects of this compound.

**reactivity and Reaction Mechanisms of 4,5 Dimethylthiazole N Oxide S Oxide**

Oxygen Atom Transfer Reactions Involving N-Oxide and S-Oxide Functionalities

The N-oxide and S-oxide moieties are key to the oxygen atom transfer (OAT) capabilities of 4,5-dimethylthiazole-N-oxide-S-oxide. These reactions involve either the removal of the oxygen atoms (deoxygenation) or their transfer to other substrates.

Aromatic N-oxides are known to undergo deoxygenation in the presence of suitable reducing agents. Common reagents for this transformation include trivalent phosphorus compounds. While specific studies on this compound are not prevalent, the deoxygenation of heteroaromatic N-oxides is a well-established reaction. For instance, phosphorus trichloride has been used for the deoxygenation of oxazole N-oxides thieme-connect.com. It is plausible that similar reagents could effect the removal of the N-oxide oxygen in this compound. The mechanism would likely involve the nucleophilic attack of the phosphorus reagent on the oxygen atom, followed by the departure of the corresponding phosphine oxide.

Deoxygenation of both aliphatic and aromatic N-oxides can also be achieved using various catalytic systems or reagents like diboron compounds, though azaaryl N-oxides often require harsher conditions researchgate.net. The presence of both an N-oxide and an S-oxide group on the same thiazole (B1198619) ring may lead to selective deoxygenation depending on the reagent and reaction conditions, although this has not been explicitly documented for this specific molecule.

It has been noted that during the synthesis of oligonucleotides containing thiazole N-oxide nucleobases, significant deoxygenation of the N-oxide occurred during the solid-phase synthesis, suggesting that activated P(III) reagents can cause this reduction acs.org. A proposed mechanism involves the reaction of the thiazole N-oxide with the activated phosphoramidite reagent to form a phosphitylated N-oxide species, which then facilitates the reduction of the thiazole acs.org.

Table 1: Potential Deoxygenation Reactions of Heteroaromatic N-Oxides

| Reagent/Catalyst | Substrate Type | General Observations |

|---|---|---|

| PCl₃/Collidine | Oxazole N-oxides | Effective for deoxygenation, tolerant to various functional groups thieme-connect.com. |

| P(III) reagents | Thiazole N-oxide nucleosides | Can cause deoxygenation during oligonucleotide synthesis acs.org. |

| Diboron reagents | Azaaryl N-oxides | Generally requires higher temperatures and longer reaction times compared to aliphatic N-oxides researchgate.net. |

This table presents general deoxygenation methods for related heteroaromatic N-oxides, as specific data for this compound is limited.

Heteroaromatic N-oxides can act as mild and versatile nucleophilic oxidants, capable of transferring their oxygen atom to a substrate, often in the presence of a metal catalyst thieme-connect.de. The weak nitrogen-oxygen bond, with a bond dissociation energy of around 63.3 kcal/mol for pyridine N-oxide, facilitates this transfer thieme-connect.de. While the S-oxide group in other contexts can also participate in oxygen transfer, the combined reactivity of N-oxide and S-oxide functionalities in this compound for OAT to external substrates is not well-documented. However, the general principle suggests that this molecule could serve as an oxygen donor under appropriate conditions. Thiazolothiazole derivatives have been explored as catalysts for atom transfer radical polymerization with oxygen tolerance, highlighting the role of such heterocyclic systems in redox processes nih.gov.

Nucleophilic and Electrophilic Reactivity of the Thiazole Ring System

The electronic character of the thiazole ring in this compound is significantly modified by the electron-withdrawing nature of the N-oxide and S-oxide groups, as well as the electron-donating methyl groups.

While specific ring-opening and ring-closing reactions for this compound are not detailed in the literature, the thiazole ring itself can undergo such transformations under certain conditions. For instance, 5-nitrothiazole can undergo ring-opening upon reaction with sodium methoxide in dimethylsulfoxide sciepub.com. It is conceivable that the strained or electronically modified ring of the N-oxide-S-oxide derivative could be susceptible to ring-opening by potent nucleophiles or under thermal or photochemical conditions. For example, some 1,2,3-triazine N-oxides have been observed to undergo ring-opening reactions mdpi.com.

In the parent thiazole ring, electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich pharmaguideline.comresearchgate.netnih.gov. The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5 pharmaguideline.com. However, the N-oxide and S-oxide groups in this compound are expected to be strongly deactivating towards electrophilic aromatic substitution due to their electron-withdrawing nature.

Conversely, the N-oxide functionality in heteroaromatic rings can direct electrophilic attack. In pyridine N-oxides, for example, the negative charge on the oxygen can delocalize into the ring, rendering the C2 and C4 positions more susceptible to electrophilic attack thieme-connect.de. In the case of thiazole N-oxides, it has been shown that the N-oxide can direct palladium-catalyzed C-H arylations to the C2-position under mild conditions wikipedia.orgtandfonline.com. Given that the C5 position in the target molecule is already substituted with a methyl group, any potential electrophilic substitution would likely be directed to the C2 position, although the combined deactivating effects of the N-oxide and S-oxide would likely make such reactions challenging.

The thiazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or quaternization of the ring nitrogen pharmaguideline.com. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack pharmaguideline.comnih.govbrainly.in. The presence of both N-oxide and S-oxide groups in this compound would significantly increase the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack.

In related isothiazolium salts, nucleophilic attack has been proposed to occur at the ring sulfur atom cdnsciencepub.com. For this compound, nucleophiles could potentially attack the C2 carbon, the sulfur atom, or even the nitrogen atom. The precise regioselectivity would depend on the nature of the nucleophile and the reaction conditions. For instance, the reaction of 2-nitrothiazole with sodium methoxide leads to a normal substitution product, 2-methoxythiazole sciepub.com. This suggests that a strong nucleophile can attack the C2 position of an activated thiazole ring.

Table 2: Predicted Reactivity of the 4,5-Dimethylthiazole (B1345194) Ring System

| Position | Reactivity Type | Influencing Factors | Predicted Outcome for this compound |

|---|---|---|---|

| C2 | Electrophilic Substitution | N-oxide directing effect. | Potentially favored site for directed reactions like Pd-catalyzed arylation, but generally disfavored due to ring deactivation. |

| C2 | Nucleophilic Attack | Electron deficiency enhanced by N-oxide and S-oxide. | The most probable site for nucleophilic attack. |

| C4 | Electrophilic Substitution | Substituted with a methyl group. | Unlikely. |

| C5 | Electrophilic Substitution | Generally the most reactive site in thiazoles. | Blocked by a methyl group. |

| N3 | Nucleophilic Attack | Positive charge on quaternized nitrogen. | Not directly applicable, but the N-oxide oxygen can be attacked by nucleophiles (deoxygenation). |

This table is based on general principles of thiazole reactivity and the known effects of N-oxide and S-oxide groups, as direct experimental data for this compound is limited.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions offer a powerful tool for the construction of complex cyclic molecules. The participation of the this compound ring in such reactions would be dictated by the delicate balance between its aromatic character and the electronic influence of the exocyclic oxygen atoms.

The thiazole ring itself is generally a poor diene in Diels-Alder reactions due to its aromaticity. wikipedia.org However, the introduction of electron-donating groups or fusion to a strained ring system can enhance its dienic character. Conversely, oxidation of the sulfur atom to an S-oxide or S,S-dioxide in the analogous thiophene series has been shown to significantly increase the reactivity of the ring system as a diene. researchtrends.net This is attributed to the disruption of aromaticity and the electron-withdrawing nature of the sulfoxide (B87167) group, which lowers the energy of the LUMO of the diene.

Based on studies of thiophene-S-oxides, it is plausible that this compound could function as a diene in [4+2] cycloaddition reactions with reactive dienophiles. The reaction would likely proceed with the loss of sulfur monoxide (SO) from the initial cycloadduct to afford a substituted pyridine derivative. The presence of the N-oxide functionality might further modulate this reactivity.

Table 1: Examples of Diels-Alder Reactions with Thiophene-S-oxides

| Diene | Dienophile | Product after SO Extrusion | Reference |

| Thiophene-S-oxide | N-Phenylmaleimide | Phthalimide derivative | researchtrends.net |

| 2,5-Dimethylthiophene-S-oxide | Dimethyl acetylenedicarboxylate | Dimethyl 3,6-dimethylphthalate | researchtrends.net |

| Thiophene-S-oxide | Benzyne | Naphthalene | researchgate.net |

The this compound molecule could potentially participate in 1,3-dipolar cycloadditions either as the 1,3-dipole or as the dipolarophile. While there are no direct reports of thiazole-N-oxide-S-oxides acting as 1,3-dipoles, the N-oxide functionality is a well-known precursor to nitrones, which are potent 1,3-dipoles.

More likely is the role of the C=C bond of the thiazole ring as a dipolarophile. Thiophene-S,S-dioxides are known to react with various 1,3-dipoles. utexas.edu For instance, benzo[b]thiophene S,S-dioxide undergoes 1,3-dipolar cycloaddition with azomethine ylides to furnish pyrrolidine-fused derivatives. researchgate.net It is therefore conceivable that this compound would react with 1,3-dipoles such as nitrile oxides, azides, and diazomethane.

A noteworthy parallel can be drawn from the synthesis of 1,2,5-oxathiazole-S-oxides through the 1,3-dipolar cycloaddition of nitrile oxides to α-oxo sulfines. ucc.ieresearchgate.net This reaction forms a five-membered ring containing nitrogen, oxygen, and sulfur, highlighting the feasibility of cycloadditions involving S-oxide functionalities.

Table 2: Examples of 1,3-Dipolar Cycloadditions with Thiophene Dioxides

| Dipolarophile | 1,3-Dipole | Product | Reference |

| Benzo[b]thiophene S,S-dioxide | Azomethine ylide | Pyrrolidine-fused benzo[b]thiophene | researchgate.net |

| Thiophene-1,1-dioxide | Diazomethane | Dihydrothienopyrazole dioxide | utexas.edu |

| 3,4-Dibromothiophene-1,1-dioxide | Phenyl azide | Triazoline derivative | utexas.edu |

Photochemical Transformations and Photo-induced Reactivity

The absorption of ultraviolet or visible light can promote molecules to excited electronic states, opening up reaction pathways that are not accessible under thermal conditions. The photochemistry of thiazoles and related heterocyclic oxides has been a subject of interest, often leading to complex structural rearrangements.

Recent studies have demonstrated that thiazoles and isothiazoles can undergo photochemical permutation of their ring atoms upon photoexcitation. semanticscholar.org This process is believed to involve high-energy intermediates such as Dewar-type isomers or azirine species. The irradiation of this compound could potentially trigger analogous skeletal rearrangements, leading to the formation of isomeric heterocycles.

Furthermore, the photochemistry of thiophene-S-oxides has been shown to be highly dependent on the substitution pattern. mdpi.orgrsc.org Upon irradiation, thiophene-S-oxides can undergo deoxygenation to the corresponding thiophene, or rearrange to form furans through the incorporation of the sulfoxide oxygen into the ring. rsc.orgmdpi.org It is plausible that this compound could exhibit similar photoreactivity, potentially leading to deoxygenation at the sulfur atom or rearrangement to an oxazole derivative. The N-oxide group could also participate in photochemical reactions, such as rearrangement to an oxaziridine intermediate, which is a known photoreaction of some heterocyclic N-oxides. researchgate.net

Table 3: Photochemical Reactions of Thiophene-S-oxides

| Substrate | Conditions | Major Product(s) | Reference |

| 2,5-Di-tert-butylthiophene-S-oxide | hv, C6H6 | 2,5-Di-tert-butylfuran | mdpi.org |

| 2,5-Dimethylthiophene-S-oxide | hv, CH2Cl2 | 2,5-Dimethylthiophene, 2-(hydroxymethyl)-5-methylthiophene | mdpi.org |

| Tetraphenylthiophene-S-oxide | hv, C6H6 | Tetraphenylthiophene | semanticscholar.org |

The solvent environment can play a crucial role in the outcome of photochemical reactions by influencing the stability of excited states and intermediates. For instance, in the photolysis of thiophene-S-oxides, the presence of a reductant like an amine in the solvent can lead to exclusive deoxygenation to the parent thiophene. semanticscholar.org In contrast, in the absence of such additives, rearrangement products may be favored. The photoreactivity of this compound is expected to be similarly sensitive to the solvent. Protic solvents might interact with the N-oxide and S-oxide moieties through hydrogen bonding, potentially altering the excited-state dynamics and favoring certain reaction pathways over others.

Metal-Catalyzed Transformations and Coordination Chemistry

The thiazole nucleus and its N-oxide derivatives are known to participate in a variety of metal-catalyzed reactions and to act as ligands in coordination complexes.

The nitrogen atom of the thiazole ring and the oxygen atom of the N-oxide group are potential coordination sites for metal ions. Thiazole N-oxides have been successfully employed in palladium-catalyzed direct C-H arylation reactions, where the N-oxide group acts as a directing group, facilitating functionalization at the C2 position of the thiazole ring. wikipedia.org It is conceivable that this compound could undergo similar metal-catalyzed C-H functionalization reactions, with the regioselectivity being influenced by the directing effects of both the N-oxide and S-oxide groups.

The coordination chemistry of thiazoles is well-established, with complexes formed through the nitrogen or sulfur atoms. wikipedia.orgchim.it The presence of both N-oxide and S-oxide functionalities in this compound would introduce additional potential coordination sites through the oxygen atoms. This could lead to the formation of mono- or polynuclear metal complexes with diverse structural motifs, potentially exhibiting interesting catalytic or material properties. Studies on related thiazole-containing ligands have shown their utility in constructing metal complexes with applications in catalysis and materials science. researchgate.net

Cross-Coupling Reactions Involving Thiazole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiazoles. nih.gov Palladium-catalyzed reactions, in particular, have been employed for the sequential construction of multifunctionalized thiazole derivatives through regioselective C-H activation. rsc.org For a molecule like this compound, the primary sites for such reactions would be the C2 position, which is typically the most acidic and reactive site on the thiazole ring. pharmaguideline.com

Protocols for direct C-H arylation, alkenylation, and acylation have been well-established for various thiazole substrates. For instance, the direct C-2 acylation of 4,5-dimethylthiazole with aldehydes can be achieved under metal-free conditions using tert-butyl hydroperoxide as an oxidant. thieme-connect.com This reaction proceeds via a free-radical mechanism where radicals abstract the C2-hydrogen from the thiazole. thieme-connect.com The presence of the N-oxide and S-oxide moieties would likely influence the ease of this hydrogen abstraction and the stability of the resulting thiazolyl radical.

A sequential, one-pot, triple cross-coupling procedure starting from 2,4,5-tribromothiazole has been developed to synthesize 2,4,5-trisarylthiazoles, demonstrating the feasibility of selectively functionalizing each position of the thiazole ring using palladium catalysis. tcichemicals.com This site-selectivity is governed by the different reactivity of the bromine atoms at the C2, C4, and C5 positions. While the subject molecule lacks halogen leaving groups, the electronic perturbations from the N-oxide and S-oxide groups would similarly influence the regioselectivity of C-H activation-based cross-coupling reactions.

| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst/Conditions | Position of Functionalization | Reference |

|---|---|---|---|---|---|

| C-H Alkenylation | 2- or 4-substituted thiazoles | Alkenes | Pd-catalyzed | C2, C4, C5 | rsc.org |

| C-2 Acylation | 4,5-dimethylthiazole | Aldehydes | tert-butyl hydroperoxide (oxidant) | C2 | thieme-connect.com |

| Suzuki Coupling | 2,4,5-tribromothiazole | Arylboronic acids | Pd(PPh3)4, NaHCO3 | C2, C4, C5 (sequential) | tcichemicals.com |

| C-S/C-N/C-C Coupling | 1H-benzo[d]imidazole-2-thiols | trans-1,2-diiodoalkenes, halobenzenes | Cu and Pd-catalyzed | N/A (Forms fused thiazole) | nih.gov |

Ligand Design and Coordination Chemistry with Transition Metal Centers

The thiazole ring, with its nitrogen and sulfur atoms, is a versatile ligand for transition metals. researchgate.net The introduction of N-oxide and S-oxide functionalities in this compound provides additional coordination sites, enhancing its potential as a multidentate ligand. Thiazole N-oxides, much like pyridine-N-oxides, are expected to coordinate to metal centers primarily through the exocyclic oxygen atom. wikipedia.org This mode of binding has been observed in various transition metal complexes. wikipedia.org

The coordination chemistry of thiazoles and their derivatives has been explored with first-row transition metals like nickel and zinc. nih.gov These complexes have applications in catalysis and materials science. researchgate.netnih.gov The presence of both nitrogen and sulfur atoms in the thiazole ring can stabilize metal complexes, and this stability can be further tuned by substituents on the ring. nih.gov For this compound, the hard oxygen atom of the N-oxide and the borderline oxygen atom of the S-oxide, along with the soft sulfur and borderline nitrogen atoms of the ring, offer multiple possibilities for coordination, potentially leading to the formation of mono-, bi-, and polynuclear complexes. ucj.org.ua The specific coordination mode would depend on the nature of the metal ion and the reaction conditions. ucj.org.ua The study of 1,2,5-thiadiazole 1,1-dioxides has shown their ability to form coordination compounds, acting as ligands in metal complexes. nih.gov

| Ligand Type | Metal Ion(s) | Coordination Site(s) | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 5-N-Arylaminothiazoles with pyridyl groups | Ni(II), Zn(II) | Thiazole N, Pyridyl N | Mononuclear complexes | nih.gov |

| Pyridine-N-oxides (analogue) | Mn(II), Fe(II), Co(II), Ni(II) | N-oxide Oxygen | Octahedral [M(Ligand)6]2+ | wikipedia.org |

| 1,2,5-Thiadiazole 1,1-dioxides (analogue) | d-block metals | Ring N, S=O Oxygen | Coordination compounds | nih.gov |

| Functionally substituted thioamides (analogue) | Fe(III), Co(III), Ni(II), Cu(II) | S, N, O atoms | Mono-, bi-, and polynuclear complexes | ucj.org.ua |

Derivatization and Functionalization Strategies

The functionalization of the 4,5-dimethylthiazole core is crucial for developing new materials and biologically active molecules. nih.govnih.gov The N-oxide and S-oxide groups in the target compound are expected to direct the regioselectivity of derivatization reactions.

Introduction of Additional Functional Groups on the Thiazole Core

Various methods are available for introducing substituents onto the thiazole ring. nih.gov One common strategy involves deprotonation, typically at the C2 position, using a strong base like an organolithium reagent, followed by quenching with an electrophile. pharmaguideline.com This allows for the introduction of a wide range of functional groups, including halogens, alkyl, acyl, and amide substituents. nih.gov The electron-withdrawing nature of the S-oxide group in this compound would likely enhance the acidity of the C2 proton, facilitating its removal.

Electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position in thiazoles, especially when an electron-donating group is present at the C2 position. pharmaguideline.com However, in this compound, the C4 and C5 positions are already substituted with methyl groups, leaving the C2 position as the primary site for functionalization via deprotonation-electrophile quenching or C-H activation pathways.

Formation of Conjugates and Advanced Chemical Probes

Thiazole derivatives are valuable scaffolds for the development of fluorescent materials and chemical probes. nih.gov They can be functionalized with various electron-donating and electron-accepting groups to tune their photophysical properties. For instance, thiazoles containing a dicyanovinyl group have been shown to exhibit red emission and can act as sensors for hydrazine. researchgate.net

The this compound core could be functionalized to create advanced chemical probes. By introducing reactive handles or reporter groups, it is possible to synthesize conjugates for biological studies. For example, the MTT assay, widely used to assess cell viability, employs a thiazole derivative, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, which is reduced by metabolically active cells to a colored formazan product. nih.govdovepress.com This highlights the utility of the 4,5-dimethylthiazole scaffold in developing probes that respond to biological stimuli. The synthesis of thiazolylcyanocyclopropanes as donor-acceptor cyclopropanes provides another route to access diverse thiazole-containing targets through various cycloaddition and annulation reactions. mdpi.com The unique electronic nature of this compound could be leveraged to design novel probes with specific sensing capabilities.

**advanced Methodologies and Applications of 4,5 Dimethylthiazole N Oxide S Oxide in Materials and Catalysis**

Rational Design of Derivatives for Specific Advanced Applications

The targeted modification of the 4,5-Dimethylthiazole-N-oxide-S-oxide core is a key strategy for developing materials with tailored properties. By systematically altering substituents, researchers can fine-tune the electronic, optical, and physical characteristics of the resulting derivatives for specific non-biological applications.

Currently, specific research on the structure-property relationships of this compound derivatives for non-biological applications is not extensively available in the public domain. However, based on principles from related heterocyclic compounds, several key relationships can be postulated. The introduction of electron-donating or electron-withdrawing groups at various positions on the thiazole (B1198619) ring would significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This, in turn, would affect its electrochemical and optical properties, such as its absorption and emission spectra.